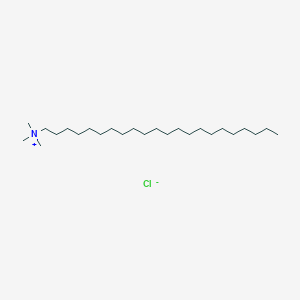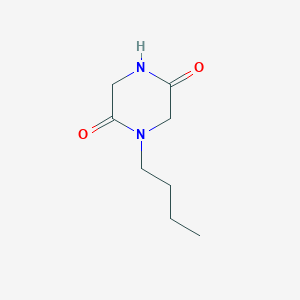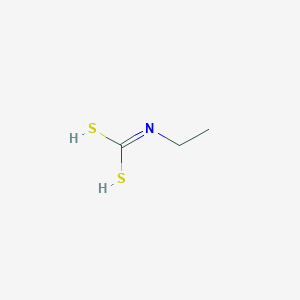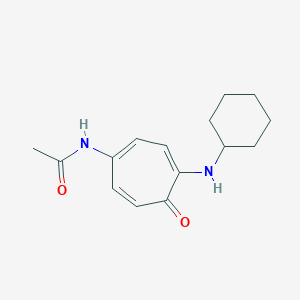
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system, as it can target specific cells and tissues.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. It has also been shown to induce apoptosis in cancer cells by activating caspases.
Effets Biochimiques Et Physiologiques
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- in lab experiments is its ability to selectively target specific cells and tissues. This makes it a useful tool for studying the mechanisms of various diseases and for developing targeted therapies. However, one limitation of using Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is its potential toxicity, which can affect the accuracy and reliability of the results.
Orientations Futures
There are several future directions for research on Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One direction is to further investigate its mechanisms of action and its potential use in the treatment of various diseases. Another direction is to explore its potential as a drug delivery system, as it has shown promise in targeting specific cells and tissues. Additionally, further studies are needed to determine the optimal dosage and administration route of Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- for various applications.
Méthodes De Synthèse
The synthesis of Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- involves the reaction of cyclohexylamine with 5-oxo-1,3,6-cycloheptatrien-1-yl-acetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product can be improved by optimizing the reaction parameters.
Propriétés
Numéro CAS |
18188-71-1 |
|---|---|
Nom du produit |
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N-[4-(cyclohexylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-13-7-9-14(15(19)10-8-13)17-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) |
Clé InChI |
SVOJGWDJIISROG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NC2CCCCC2 |
SMILES canonique |
CC(=O)NC1=CC=C(C(=O)C=C1)NC2CCCCC2 |
Autres numéros CAS |
18188-71-1 |
Synonymes |
N-[4-(Cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



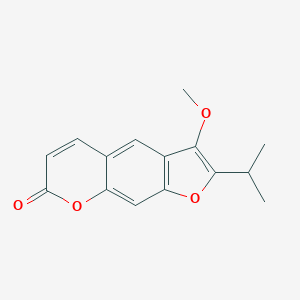
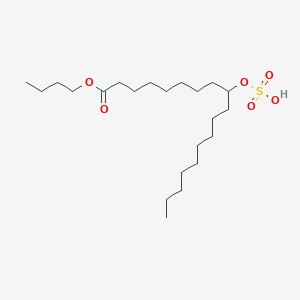
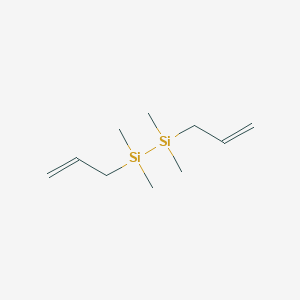
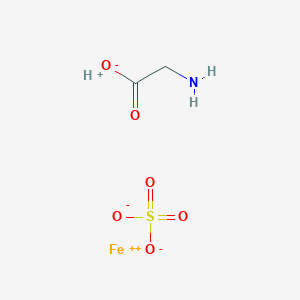
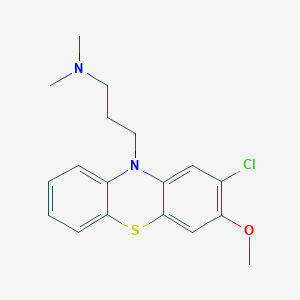
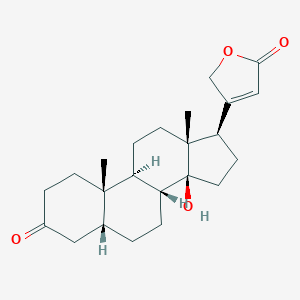
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
